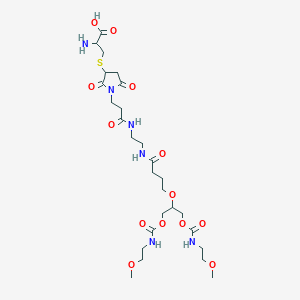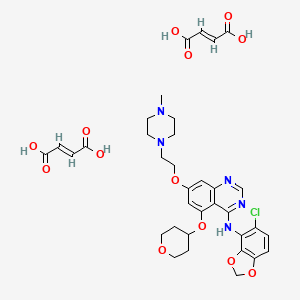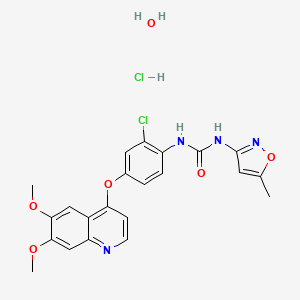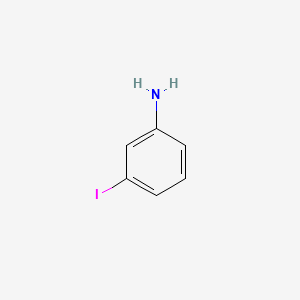
3-Iodoaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-iodoaniline derivatives has been explored through various methods. A notable approach involves the coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines in the presence of a Pd/Cu catalyst, followed by electrophilic cyclization, to produce 3-iodoindoles in excellent yields (Yue, Yao, & Larock, 2006). Another method utilizes water-soluble hypervalent iodine(III) for the synthesis of indoles through C-H amination of 2-alkenylanilines, showcasing the versatility of iodoaniline derivatives in organic synthesis (Xia, Zhang, Wang, & Zhang, 2018).
Molecular Structure Analysis
The molecular structure of iodoaniline derivatives plays a crucial role in their reactivity and application in synthesis. The presence of the iodine atom significantly influences the electronic properties of the aniline, thereby affecting its reactivity in various chemical reactions.
Chemical Reactions and Properties
3-Iodoaniline participates in a wide range of chemical reactions, such as Pd/Cu-catalyzed coupling reactions, electrophilic cyclizations, and iodocycloisomerization. These reactions exploit the unique properties of the iodine atom for the construction of complex organic molecules. For example, iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols leads to 3-iodocarbazoles, highlighting the synthetic utility of 3-iodoaniline derivatives (Yaragorla, Bag, Dada, & Jose, 2018).
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology :
- 3-Iodoaniline and related compounds like 4-iodoaniline exhibit distinct sorption and transport behavior in geologic media, which is crucial for predicting the mobility of anthropogenic radioactive iodine in the environment (Hu, Gan, & Moran, 2012).
- Studies on haloanilines, including iodoaniline derivatives, indicate varying degrees of nephrotoxicity, with bromo and iodo substitutions significantly enhancing the toxic potential of aniline (Hong, Anestis, Henderson, & Rankin, 2000).
Synthesis and Pharmaceutical Applications :
- 3-Iodoaniline is used in the synthesis of 3-iodoindoles, which are valuable intermediates in organic synthesis and have potential applications in pharmaceuticals (Yue, Yao, & Larock, 2006).
- Radioiodinated pharmaceuticals, including compounds derived from iodoanilines, are important in nuclear medicine for imaging and therapy due to the convenient tracers provided by radioactive iodine isotopes (Cavina, van der Born, Klaren, Feiters, Boerman, & Rutjes, 2017).
Analytical and Research Techniques :
- Methods for the quantification of iodine in complex matrices, including iodoanilines, are crucial for monitoring iodine levels in environmental and biological samples, contributing to our understanding of iodine's role in human health and environmental studies (Shelor & Dasgupta, 2011).
Safety And Hazards
3-Iodoaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
The global 3-Iodoaniline market is anticipated to attain a value pool of US$ 19 billion by 2023-end . Global demand for 3-Iodoaniline is expected to rise at a CAGR of 3.6% to US$ 27 billion in 2033 . The shift towards organic and eco-friendly products in various industries is expected to create new opportunities for 3-Iodoaniline .
Propiedades
IUPAC Name |
3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSRWGYGMRBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060812 | |
| Record name | m-Iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoaniline | |
CAS RN |
626-01-7 | |
| Record name | 3-Iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-IODOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


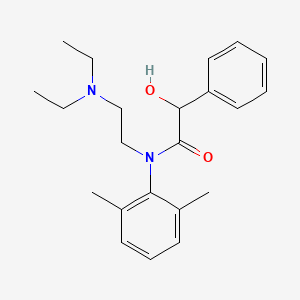
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)
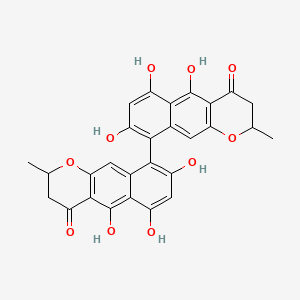
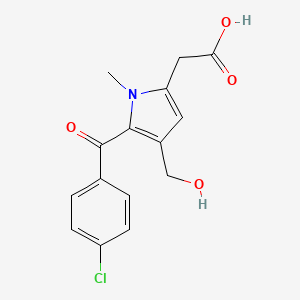
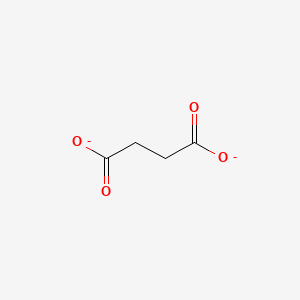
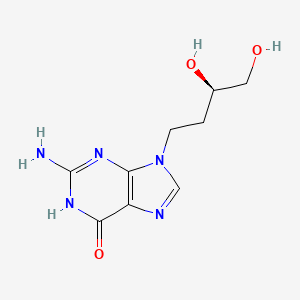
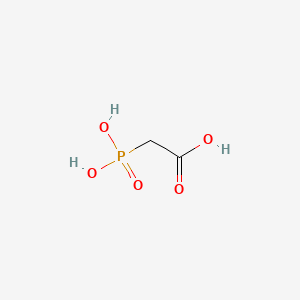

![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
